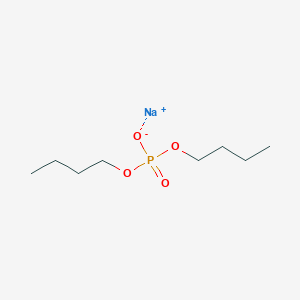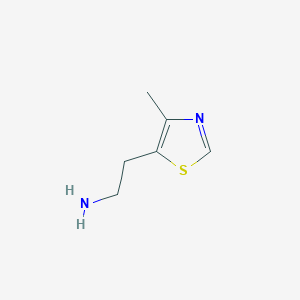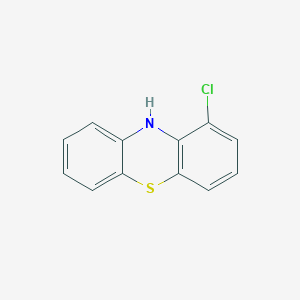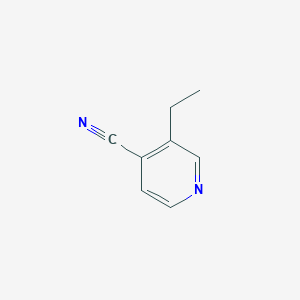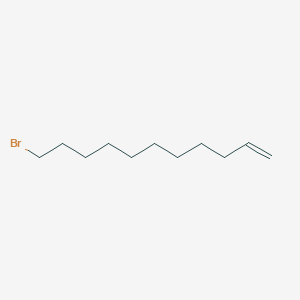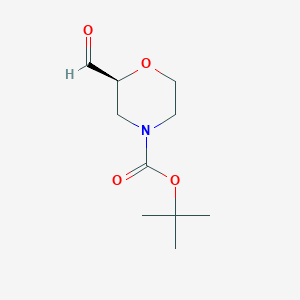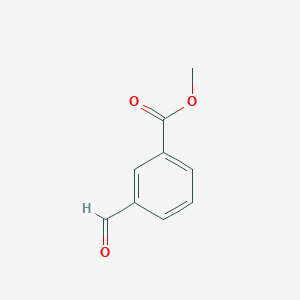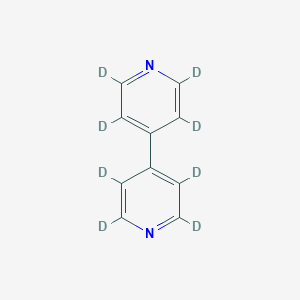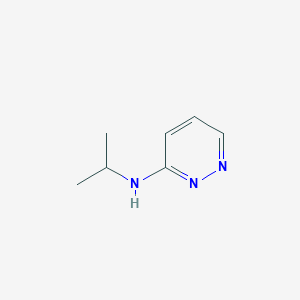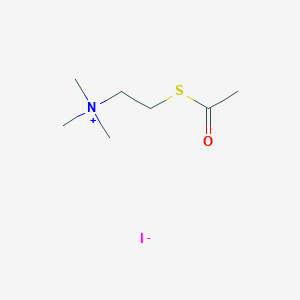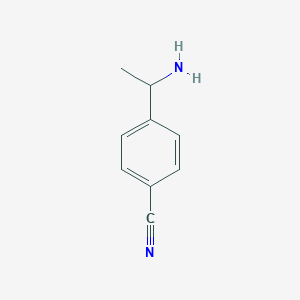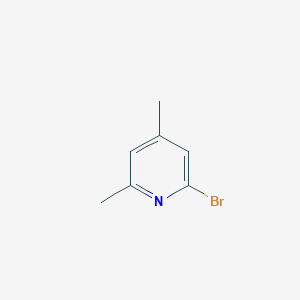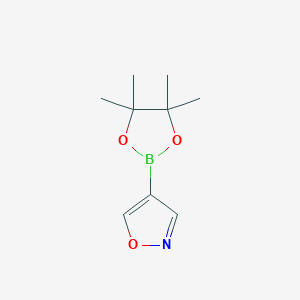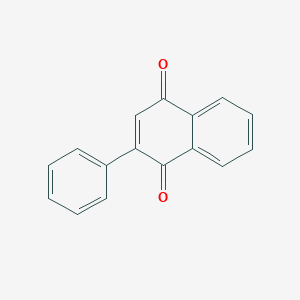
2-Phenyl-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,4-naphthoquinone, also known as PQQ, is a redox cofactor that is involved in various biological and physiological processes. It was first discovered in 1979 as a growth factor for bacteria, and later found to be present in various plants and animals. PQQ has been the subject of numerous studies due to its potential therapeutic properties and its role in cellular metabolism.
Wirkmechanismus
2-Phenyl-1,4-naphthoquinone functions as a redox cofactor by accepting and donating electrons in various biochemical reactions. It has been found to play a role in the regulation of gene expression, as well as the activation of various signaling pathways. 2-Phenyl-1,4-naphthoquinone has also been shown to stimulate the growth of certain bacteria and promote the development of new mitochondria in cells.
Biochemische Und Physiologische Effekte
2-Phenyl-1,4-naphthoquinone has been found to have various biochemical and physiological effects, including its ability to improve cognitive function, enhance mitochondrial function, and reduce inflammation. It has also been shown to have potential benefits for cardiovascular health, as well as its ability to protect against oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-1,4-naphthoquinone in lab experiments is its ability to act as a redox cofactor in various enzymatic reactions. It is also relatively stable and can be easily synthesized or obtained from natural sources. However, one limitation is that 2-Phenyl-1,4-naphthoquinone can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2-Phenyl-1,4-naphthoquinone, including its potential use as a therapeutic agent for various diseases and conditions. Further studies are needed to better understand its mechanisms of action, as well as its potential interactions with other molecules and compounds. 2-Phenyl-1,4-naphthoquinone may also have applications in the fields of biotechnology and agriculture, such as its use as a growth factor for bacteria and plants.
Synthesemethoden
2-Phenyl-1,4-naphthoquinone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 4-hydroxy-2-methyl-1,4-naphthoquinone, while microbial fermentation involves the use of bacteria such as Gluconobacter oxydans and Methylobacterium extorquens.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,4-naphthoquinone has been found to have various scientific research applications, including its use as a redox cofactor in enzymes such as glucose dehydrogenase and alcohol dehydrogenase. It has also been studied for its potential neuroprotective and antioxidant properties, as well as its role in cellular energy production and mitochondrial function.
Eigenschaften
CAS-Nummer |
2348-77-8 |
|---|---|
Produktname |
2-Phenyl-1,4-naphthoquinone |
Molekularformel |
C16H10O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H |
InChI-Schlüssel |
CIDYIYSNDAJNGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
2348-77-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



